molecular formula C28H29N3O4S2 B2611757 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-39-8

4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2611757
CAS No.: 536733-39-8
M. Wt: 535.68
InChI Key: WEJIZKBNRSGVHZ-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving sulfonamide and thiazole groups.

Medicine

Medicinally, it could be explored for its potential as an antimicrobial or anticancer agent, given the bioactivity of its functional groups.

Industry

In industry, it might be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring, sulfonamide linkage, and benzamide core. Key reactions include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine.

    Benzamide Formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include sulfonic acids and oxidized thiazole derivatives.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
  • 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Uniqueness

The unique combination of functional groups in 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S2/c1-4-31(19-21-9-7-6-8-10-21)37(33,34)25-17-13-23(14-18-25)27(32)30-28-29-26(20(3)36-28)22-11-15-24(16-12-22)35-5-2/h6-18H,4-5,19H2,1-3H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIZKBNRSGVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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